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molecular formula C12H22N2O3 B1334089 Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate CAS No. 544696-01-7

Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate

Cat. No. B1334089
M. Wt: 242.31 g/mol
InChI Key: WPKSHDLVXHJHKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07132426B2

Procedure details

To a stirred solution of 1-t-butoxycarbonyl-iso-nipecotic acid (10 g) and Et3N (5.92 mL) in THF (32 mL) was added drop-wise iso-butylchloroformate (5.66 mL) at 0° C. The resulting mixture was stirred at 0° C. for 30 min before diluted with THF (120 mL) and added 2M methylamine (80 mL). The reaction mixture was stirred overnight at room temperature. Excess THF was removed under vacuum. The residue was taken into H2O and extracted into EtOAc. The organic extracts were washed with 1N NaOH, followed by brine. After dried over Na2SO4, it was concentrated to give the crude product.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
5.92 mL
Type
reactant
Reaction Step One
Quantity
5.66 mL
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:16][CH2:15][CH:11]([C:12](O)=[O:13])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C[CH2:18][N:19](CC)CC.C(OC(Cl)=O)C(C)C.CN>C1COCC1>[C:1]([O:5][C:6]([N:8]1[CH2:16][CH2:15][CH:11]([C:12](=[O:13])[NH:19][CH3:18])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(C(=O)O)CC1
Name
Quantity
5.92 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
5.66 mL
Type
reactant
Smiles
C(C(C)C)OC(=O)Cl
Name
Quantity
32 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
CN
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Excess THF was removed under vacuum
EXTRACTION
Type
EXTRACTION
Details
extracted into EtOAc
WASH
Type
WASH
Details
The organic extracts were washed with 1N NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After dried over Na2SO4, it
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(NC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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